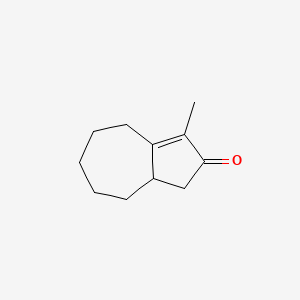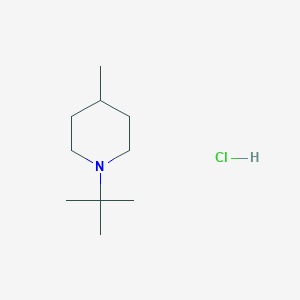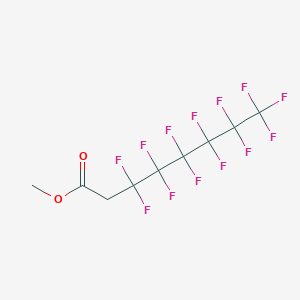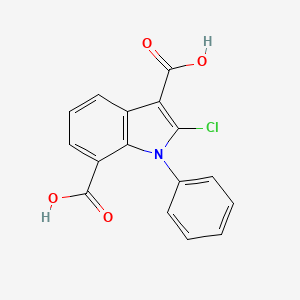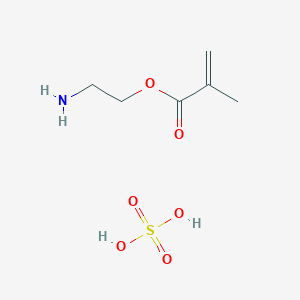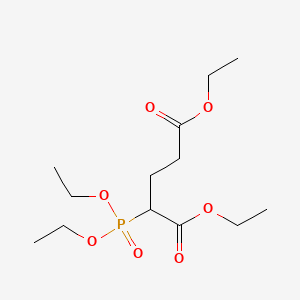
Diethyl 2-diethoxyphosphorylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-diethoxyphosphorylpentanedioate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a phosphoryl group bonded to two ethoxy groups and a pentanedioate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-diethoxyphosphorylpentanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-diethoxyphosphorylpentanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position through an S_N2 reaction with alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the formation of enolate ions.
Alkyl halides: Employed in alkylation reactions.
Aqueous hydrochloric acid: Utilized for hydrolysis and decarboxylation reactions.
Major Products Formed
Alpha-substituted malonic esters: Formed through alkylation.
Substituted monocarboxylic acids: Resulting from decarboxylation.
Scientific Research Applications
Diethyl 2-diethoxyphosphorylpentanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and other therapeutic applications.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays.
Mechanism of Action
The mechanism of action of diethyl 2-diethoxyphosphorylpentanedioate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, ultimately exerting their effects through the modification of target molecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A structurally similar compound used in similar synthetic applications.
Diethyl phosphonoacetaldehyde diethyl acetal: Another phosphonate ester with comparable reactivity.
Uniqueness
Diethyl 2-diethoxyphosphorylpentanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
66324-59-2 |
|---|---|
Molecular Formula |
C13H25O7P |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
diethyl 2-diethoxyphosphorylpentanedioate |
InChI |
InChI=1S/C13H25O7P/c1-5-17-12(14)10-9-11(13(15)18-6-2)21(16,19-7-3)20-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
DLTFFRUPBFVOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


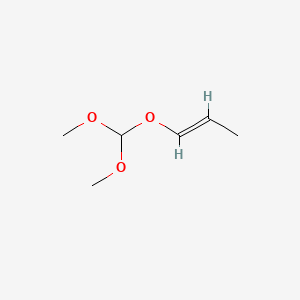
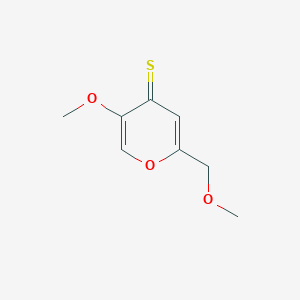
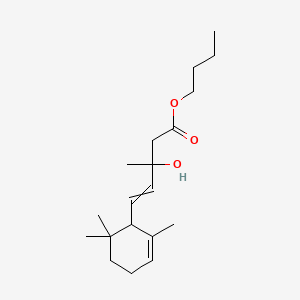
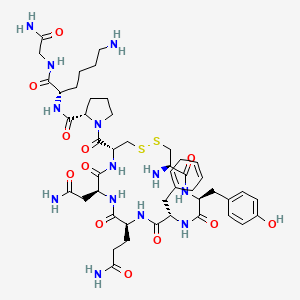



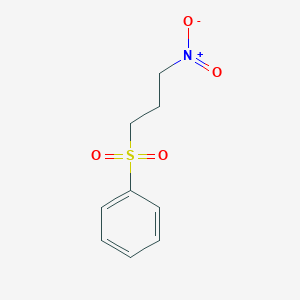
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
